![molecular formula C7H6ClN3 B1457810 4-クロロ-6-メチル-1H-ピラゾロ[4,3-c]ピリジン CAS No. 1159828-70-2](/img/structure/B1457810.png)

4-クロロ-6-メチル-1H-ピラゾロ[4,3-c]ピリジン

概要

説明

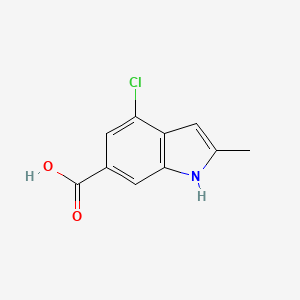

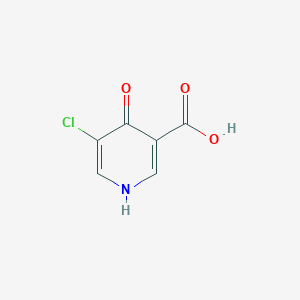

“4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

Synthesis Analysis

A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The only representative of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, 1-phenyl derivative 1a was obtained by the reaction of carboxamide 2a .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” are not fully specified. The molecular formula is C6H4ClN3 and the molecular weight is 153.6 .科学的研究の応用

製薬中間体

“4-クロロ-6-メチル-1H-ピラゾロ[4,3-c]ピリジン”は、研究開発のための製薬中間体として使用されます . これは、様々な医薬品化合物の合成において重要な役割を果たしています。

カスタム合成

この化合物は、研究目的のカスタム合成にも使用されます . これは、様々な他の化合物を生成するために使用することができ、それらは様々な研究分野で使用することができます。

阻害活性

いくつかの研究では、“4-クロロ-6-メチル-1H-ピラゾロ[4,3-c]ピリジン”に類似した化合物は、有意な阻害活性を示しました . これは、様々な生物学的プロセスの阻害剤の開発における潜在的な用途を示唆しています。

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 1h-pyrazolo[3,4-b]pyridines have been reported to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Mode of Action

It’s known that similar compounds act by inhibiting their target proteins, thereby disrupting the biochemical processes these proteins are involved in .

Biochemical Pathways

These could include pathways related to cell cycle regulation (via cyclin-dependent kinase inhibition), viral replication (via HIV reverse transcriptase inhibition), and inflammatory responses (via IL-6 and TNF- inhibition) .

Result of Action

Based on the known targets of similar compounds, the effects could include disruption of cell cycle progression, inhibition of viral replication, and modulation of inflammatory responses .

特性

IUPAC Name |

4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSIWTLJMVJMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)

![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)

![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)

![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)